molecular formula C7H4FN3O2 B1442129 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-42-6

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1442129
CAS RN: 1190321-42-6
M. Wt: 181.12 g/mol
InChI Key: BKCMCRGRSRVROX-UHFFFAOYSA-N
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Description

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The compound is a brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a brown solid at room temperature . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Cancer Research: FGFR Inhibition

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development. These compounds show promise in inhibiting FGFR1, FGFR2, and FGFR3 isoforms, with potential applications in treating various cancers, including breast, lung, and prostate cancer .

Diabetes Treatment: Blood Glucose Regulation

Research indicates that pyrrolopyridine derivatives may contribute to the reduction of blood glucose levels. This suggests potential applications in the prevention and treatment of diabetes-related conditions, such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Cardiovascular Diseases: Therapeutic Potential

Compounds with the pyrrolopyridine scaffold, including 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine , have been associated with cardiovascular benefits. They may play a role in the management of cardiovascular diseases, potentially aiding in the treatment of conditions like hypertension .

Drug Development: Anticancer Agents

The pyrrolopyridine core structure is present in several anticancer drugs, such as Vemurafenib and Pexidartinib. The properties of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine make it a candidate for developing new anticancer agents, leveraging its ability to inhibit key biological targets .

Industrial Applications: Chemical Synthesis

While specific industrial applications of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are not detailed in the available literature, compounds like this often serve as intermediates in chemical synthesis, contributing to the production of various materials and chemicals .

Biological Research: Kinase Inhibition

The pyrrolopyridine scaffold is known for its kinase inhibitory activity. As such, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be valuable in biological research focused on signal transduction pathways, particularly those involving kinases .

Future Directions

The future directions for research on 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCMCRGRSRVROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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